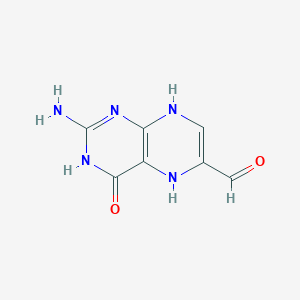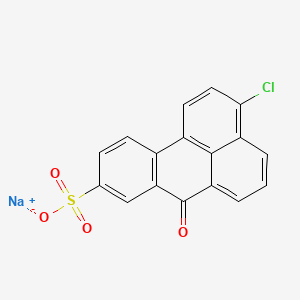
7H-Benz(de)anthracene-9-sulfonic acid, 3-chloro-7-oxo-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Benz(de)anthracene-9-sulfonic acid, 3-chloro-7-oxo-, sodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonic acid group, a chlorine atom, and a ketone group attached to a benzanthracene backbone. Its sodium salt form enhances its solubility in water, making it more versatile for different applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Benz(de)anthracene-9-sulfonic acid, 3-chloro-7-oxo-, sodium salt typically involves multiple steps. The starting material is often benzanthracene, which undergoes sulfonation to introduce the sulfonic acid group. This is followed by chlorination to add the chlorine atom and oxidation to form the ketone group. The final step involves neutralizing the sulfonic acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reagents, to optimize the efficiency of each step. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
7H-Benz(de)anthracene-9-sulfonic acid, 3-chloro-7-oxo-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the ketone group, converting it to an alcohol.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
7H-Benz(de)anthracene-9-sulfonic acid, 3-chloro-7-oxo-, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 7H-Benz(de)anthracene-9-sulfonic acid, 3-chloro-7-oxo-, sodium salt exerts its effects involves its interaction with specific molecular targets. The sulfonic acid group enhances its solubility and reactivity, while the ketone and chlorine groups allow it to participate in various chemical reactions. These interactions can modulate biochemical pathways, leading to its diverse applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzanthrone: Similar structure but lacks the sulfonic acid and chlorine groups.
Naphthanthrone: Another related compound with a different arrangement of functional groups.
7H-Benz(de)anthracene-7-one: Similar backbone but different functional groups.
Uniqueness
7H-Benz(de)anthracene-9-sulfonic acid, 3-chloro-7-oxo-, sodium salt is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it more versatile and useful in a broader range of applications compared to its similar compounds.
Propriétés
Numéro CAS |
69658-11-3 |
|---|---|
Formule moléculaire |
C17H8ClNaO4S |
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
sodium;3-chloro-7-oxobenzo[a]phenalene-9-sulfonate |
InChI |
InChI=1S/C17H9ClO4S.Na/c18-15-7-6-11-10-5-4-9(23(20,21)22)8-14(10)17(19)13-3-1-2-12(15)16(11)13;/h1-8H,(H,20,21,22);/q;+1/p-1 |
Clé InChI |
WEGDXUQPJWFQPH-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C4=C3C=CC(=C4)S(=O)(=O)[O-])Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)
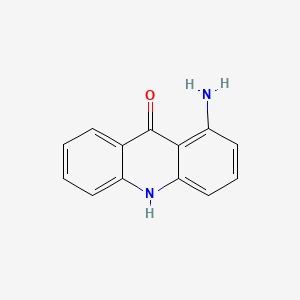

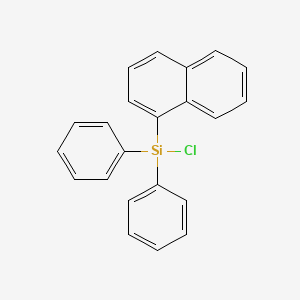
![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)

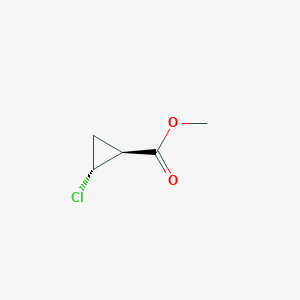
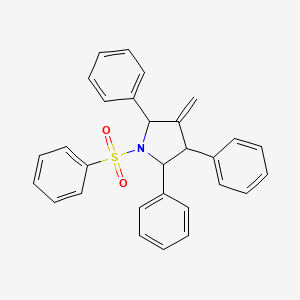


![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)
![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)
